1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Description
1-(5-bromofuran-2-carbonyl)-5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C18H12Br2N2O2S and its molecular weight is 480.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound TCMDC-125623 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-125623 interacts with PfCLK3, inhibiting its function . The interaction occurs between the kinase hinge region peptide backbone and the azaindole via two H-bonds . This inhibition disrupts the normal function of PfCLK3, leading to changes in the parasite’s RNA splicing .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125623 affects the RNA splicing pathway in the malaria parasite . This disruption in RNA splicing affects the parasite’s ability to survive and reproduce .
Pharmacokinetics
Result of Action
The result of TCMDC-125623’s action is the rapid killing of P. falciparum at the trophozoite to schizont stages. It also prevents the development of stage V gametocytes and inhibits the development of liver stage parasites .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2N2O2S/c19-12-5-3-11(4-6-12)14-10-13(16-2-1-9-25-16)21-22(14)18(23)15-7-8-17(20)24-15/h1-9,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMGSICSRHRPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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